(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride
Overview
Description
(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. . This compound is characterized by the presence of a morpholine ring and a phenylethylamine moiety, making it a versatile molecule for scientific studies.
Preparation Methods
The synthesis of (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-1-phenylethanone with morpholine in the presence of a base to form the intermediate 2-(morpholin-4-yl)-1-phenylethanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield (2-Morpholin-4-yl-1-phenylethyl)amine. Finally, the amine is treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenylethylamine moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride can be compared with other similar compounds, such as:
(1S)-2-(Morpholin-4-yl)-1-phenylethylamine dihydrochloride: This compound has a similar structure but differs in the stereochemistry of the phenylethylamine moiety.
(5-Morpholin-4-ylpentyl)amine dihydrochloride: This compound has a different alkyl chain length, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-morpholin-4-yl-1-phenylethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOOBPYJXAVGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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